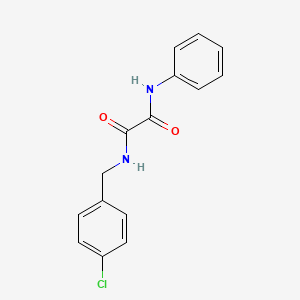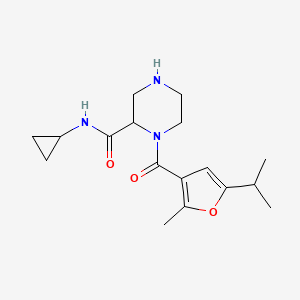![molecular formula C15H16N2O4S B5371955 3-[(isopropylamino)sulfonyl]-5-pyridin-3-ylbenzoic acid](/img/structure/B5371955.png)
3-[(isopropylamino)sulfonyl]-5-pyridin-3-ylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Isopropylamino)sulfonyl]-5-pyridin-3-ylbenzoic acid, also known as PSB-1115, is a chemical compound with potential therapeutic applications. This compound belongs to the class of sulfonamides and has been extensively studied for its biological properties. The aim of
Aplicaciones Científicas De Investigación
3-[(isopropylamino)sulfonyl]-5-pyridin-3-ylbenzoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been reported to reduce the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Mecanismo De Acción
3-[(isopropylamino)sulfonyl]-5-pyridin-3-ylbenzoic acid exerts its biological effects by inhibiting the activity of a specific enzyme called carbonic anhydrase IX (CAIX). CAIX is overexpressed in many cancer cells and is involved in tumor growth and progression. By inhibiting CAIX, this compound can reduce the growth and survival of cancer cells. In addition, this compound has been reported to modulate the activity of various signaling pathways involved in inflammation and neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer research, this compound has been reported to reduce the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a protein that is involved in tumor growth and angiogenesis. In inflammation research, this compound has been shown to reduce the production of prostaglandin E2 (PGE2), a pro-inflammatory mediator. In neurological disorder research, this compound has been reported to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuroprotection and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(isopropylamino)sulfonyl]-5-pyridin-3-ylbenzoic acid has several advantages for lab experiments. It is a well-characterized compound with high purity and yield. It has been extensively studied for its biological properties and has shown promising results in various disease models. However, this compound also has some limitations. It is a sulfonamide compound, which can be toxic at high concentrations. In addition, its mechanism of action is specific to CAIX, which may limit its therapeutic applications in diseases where CAIX is not overexpressed.
Direcciones Futuras
For research include testing 3-[(isopropylamino)sulfonyl]-5-pyridin-3-ylbenzoic acid in combination with other agents and developing this compound analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 3-[(isopropylamino)sulfonyl]-5-pyridin-3-ylbenzoic acid involves the reaction of 3-amino-5-pyridin-3-ylbenzoic acid with isopropylsulfonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. This method has been reported to yield this compound with high purity and yield.
Propiedades
IUPAC Name |
3-(propan-2-ylsulfamoyl)-5-pyridin-3-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10(2)17-22(20,21)14-7-12(6-13(8-14)15(18)19)11-4-3-5-16-9-11/h3-10,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTFNGDDSOCMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclohexyl-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5371878.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5371882.png)

![N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B5371902.png)
![(2S)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-3-phenylpropanamide](/img/structure/B5371917.png)
![[2-(2,7-diazaspiro[4.5]dec-2-ylcarbonyl)phenyl]propylamine hydrochloride](/img/structure/B5371922.png)
![6-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B5371935.png)
![N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5371940.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5371947.png)

![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5371971.png)
![(3S*,4S*)-1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5371974.png)
![3-[4-(dimethylamino)-3-nitrophenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile hydrochloride](/img/structure/B5371979.png)
![N-((1S)-1-methyl-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B5371981.png)